Probucol

Description

A drug used to lower LDL and HDL cholesterol yet has little effect on serum-triglyceride or VLDL cholesterol. (From Martindale, The Extra Pharmacopoeia, 30th ed, p993).

This compound has been reported in Penicillium citrinum with data available.

This compound is a bis-phenol antioxidant with antilipidemic activity. This compound inhibits oxidation of low density lipoprotein and lowers the level of cholesterol in the bloodstream by increasing the rate of LDL catabolism.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and is indicated for cardiovascular disease and has 3 investigational indications. It was withdrawn in at least one region.

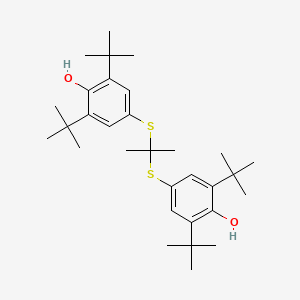

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPMFJGVHOHGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045440 | |

| Record name | Probucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.18e-05 g/L | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23288-49-5 | |

| Record name | Probucol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23288-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Probucol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Probucol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | probucol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | probucol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=652160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | probucol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Probucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Probucol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3CTH044XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Probucol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Probucol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Probucol's Antioxidant Mechanism on LDL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probucol, a lipophilic antioxidant, has been a subject of extensive research for its potent inhibitory effects on the oxidative modification of low-density lipoprotein (LDL), a critical initiating event in the pathogenesis of atherosclerosis. This technical guide provides an in-depth exploration of the core mechanisms by which this compound protects LDL from oxidation. It consolidates key quantitative data from pivotal studies, details relevant experimental methodologies, and visually represents the involved pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: A Multi-faceted Approach

This compound's primary mechanism in preventing LDL oxidation is its direct antioxidant activity.[1] As a lipophilic compound, it readily incorporates into the LDL particle, where it acts as a potent chain-breaking antioxidant.[2] This strategic localization allows it to efficiently scavenge lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction that leads to the formation of oxidized LDL (oxLDL).[3]

The antioxidant action of this compound is concentration-dependent.[4] Studies have shown that the amount of this compound within the LDL particle directly correlates with its protective effect against oxidation.[4][5] Furthermore, this compound's antioxidant activity can be synergistically enhanced by other antioxidants, such as ascorbic acid (Vitamin C), which can regenerate the this compound phenoxyl radical back to its active form.[3]

Beyond its direct radical scavenging, this compound also influences lipoprotein metabolism. It has been observed to decrease both LDL and high-density lipoprotein (HDL) cholesterol levels.[1][6] While the reduction in HDL has been a point of concern, the potent antioxidant protection afforded to LDL is considered a significant net benefit in mitigating atherosclerotic risk.[7]

Quantitative Analysis of this compound's Efficacy

The following tables summarize key quantitative data from various studies, illustrating the efficacy of this compound in inhibiting LDL oxidation under different experimental conditions.

Table 1: In Vitro Inhibition of LDL Oxidation by this compound

| Parameter | Method of Oxidation | This compound Concentration | Result | Reference |

| IC50 | Cu²⁺-catalyzed | 1.47 µM | 50% inhibition of Thiobarbituric Acid Reactive Substances (TBARS) formation | [8] |

| Cu²⁺-catalyzed | 1.63 µM | 50% inhibition of increased electrophoretic mobility | [8] | |

| Cu²⁺-catalyzed | 1.37 µM | 50% inhibition of macrophage degradation | [8] | |

| Air-induced | 1.30 µM | 50% inhibition of TBARS formation | [8] | |

| Air-induced | 3.02 µM | 50% inhibition of conjugated diene formation | [8] | |

| Inhibition | Endothelial Cell-mediated | 5 µM | Prevention of increased electrophoretic mobility, peroxide formation, and macrophage degradation | [9][10] |

| Lag Time | Cu²⁺-catalyzed (3 µM) | 0.6 mol% (relative to phospholipid) | Increased from 130 min to 270 min | [4] |

| Cu²⁺-catalyzed (3 µM) | 4.2 mol% (relative to phospholipid) | Complete prevention of lipid oxidation | [4] | |

| Ex vivo (LDL from treated LDLr-/- mice) | 0.5% in diet | Lag time exceeded 1400 min | [11][12] |

Table 2: In Vivo Effects of this compound on LDL and Markers of Oxidation

| Parameter | Study Population | This compound Dosage | Duration | Result | Reference |

| Total LDL | Hypercholesterolemic patients | 500 mg b.i.d. | 12 weeks | 17% reduction | [13] |

| Electronegative LDL (LDL-) | Hypercholesterolemic patients | 500 mg b.i.d. | 12 weeks | 43% reduction | [13] |

| Oxidized HDL | Familial Hypercholesterolemia patients | Not specified | Not specified | Significantly lower levels compared to untreated patients | [14] |

| Superoxide Dismutase (SOD) | Hyperlipidemic patients | Not specified | Not specified | Increased levels | [15] |

| C-Reactive Protein (CRP) | Hyperlipidemic patients | Not specified | Not specified | Decreased levels | [15] |

Experimental Protocols: Methodologies for Assessing LDL Oxidation

The following sections detail the methodologies employed in key experiments cited in this guide.

Isolation of Low-Density Lipoprotein

LDL is typically isolated from plasma by sequential ultracentrifugation. This method separates lipoproteins based on their density. A common protocol involves the following steps:

-

Collection of whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifugation to separate plasma from blood cells.

-

Adjustment of plasma density using a salt solution (e.g., KBr).

-

Sequential ultracentrifugation at specific densities to isolate the LDL fraction (typically between 1.019 and 1.063 g/mL).

-

Dialysis of the isolated LDL against a buffered saline solution to remove the salt and prepare it for oxidation studies.

Induction of LDL Oxidation

-

Copper-Catalyzed Oxidation: This is a widely used in vitro method to induce LDL oxidation.

-

Incubate isolated LDL with a solution of copper sulfate (CuSO₄) at a final concentration typically ranging from 3 to 10 µM.[9][13]

-

The incubation is usually carried out at 37°C for a period ranging from a few hours to 24 hours.[13]

-

The progression of oxidation is monitored by measuring the formation of conjugated dienes, lipid hydroperoxides, or TBARS.

-

-

Cell-Mediated Oxidation: This method mimics the in vivo environment more closely.

Measurement of LDL Oxidation

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Incubate the oxidized LDL sample with a solution of thiobarbituric acid (TBA) under acidic conditions and at a high temperature (e.g., 95°C).[17]

-

The reaction between MDA and TBA forms a colored product.

-

Measure the absorbance of this product spectrophotometrically at approximately 532 nm.[17]

-

Quantify the amount of MDA using a standard curve.

-

-

Conjugated Diene Formation: The initial phase of lipid peroxidation involves the formation of conjugated dienes, which absorb light at 234 nm.

-

Monitor the change in absorbance at 234 nm over time using a spectrophotometer.

-

The "lag time" before the rapid increase in absorbance is a key indicator of the resistance of LDL to oxidation.[18]

-

-

Agarose Gel Electrophoresis: Oxidized LDL has an increased negative charge compared to native LDL.

-

Macrophage Degradation Assay: Oxidized LDL is readily taken up by macrophages via scavenger receptors.

-

Label LDL with a radioactive tracer (e.g., ¹²⁵I).

-

Incubate the labeled LDL (native and oxidized) with cultured macrophages.

-

Measure the amount of radioactivity taken up and degraded by the cells to quantify the extent of LDL modification.[9]

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's inhibition of the LDL oxidation pathway.

Caption: Workflow for studying LDL oxidation in vitro.

Caption: Structure-activity relationship of this compound.

Conclusion

This compound stands out as a potent inhibitor of LDL oxidation due to its unique chemical structure and resulting antioxidant properties. Its ability to integrate into the LDL particle and effectively quench lipid peroxyl radicals provides a robust defense against the oxidative modifications that drive atherogenesis. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel antioxidants for the prevention and treatment of cardiovascular disease.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Synergistic interaction between the this compound phenoxyl radical and ascorbic acid in inhibiting the oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-dependent antioxidant activity of this compound in low density lipoproteins in vitro: this compound degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of this compound and its analogues in hypercholesterolemic Watanabe rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Inhibition of low density lipoprotein oxidation by thyronines and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits oxidative modification of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of this compound on LDL oxidation and atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on LDL oxidation and atherosclerosis in LDL receptor-deficient mice [escholarship.org]

- 13. This compound protects low-density lipoproteins from in vitro and in vivo oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oaepublish.com [oaepublish.com]

- 15. karger.com [karger.com]

- 16. Effect of antioxidant this compound on cell-mediated LDL oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JCI - Inhibition of hypercholesterolemia-induced atherosclerosis in the nonhuman primate by this compound. I. Is the extent of atherosclerosis related to resistance of LDL to oxidation? [jci.org]

Probucol: A Technical Guide to its Chemical Structure, Synthesis, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a diphenolic compound with potent antioxidant and lipid-modulating properties, has been a subject of extensive research for its potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of this compound's chemical structure, a detailed examination of its synthesis pathways with experimental protocols, and an in-depth analysis of its multifaceted biological mechanisms of action. Quantitative data are summarized in tabular format for clarity, and key pathways are visualized using logical diagrams to facilitate understanding.

Chemical Structure and Properties

This compound, chemically known as 4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol], is a highly lipophilic molecule with the chemical formula C₃₁H₄₈O₂S₂.[1] Its structure is characterized by two di-tert-butylphenol rings linked by a dithioacetal bridge. This unique structure is central to its biological activity, particularly its ability to act as a potent antioxidant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₈O₂S₂ | [1] |

| Molecular Weight | 516.8 g/mol | [1] |

| Melting Point | 125 °C | [1] |

| Appearance | Solid | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| Mass Spectrometry (MS-MS) | Precursor m/z: 515.3023 ([M-H]⁻). Major Fragments: 277.2, 236.1, 237.2 | [1] |

| ¹H NMR | Awaiting detailed experimental data with peak assignments. | |

| ¹³C NMR | Awaiting detailed experimental data with peak assignments. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most prominently described method involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol with propyne (allylene). An alternative method utilizes the condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone.

Synthesis via Propyne Addition

This method, detailed in Chinese patent CN103145595B, proceeds in two main steps and boasts a high yield and purity.[2]

Experimental Protocol:

-

Step 1: Formation of the Olefin Intermediate. 2,6-di-tert-butyl-4-mercaptophenol is reacted with propyne under pressure in the presence of an alkaline catalyst.

-

Step 2: Addition to the Olefin Intermediate. The resulting olefin intermediate is then reacted with a second equivalent of 2,6-di-tert-butyl-4-mercaptophenol under strong acidic conditions to yield this compound.[2]

A specific embodiment of this protocol is as follows:

-

To a suitable reactor, add 2,6-di-tert-butyl-4-mercaptophenol, a low-carbon alcohol solvent (e.g., methanol), and an alkali catalyst (e.g., sodium methoxide).

-

Heat the mixture to 50-60 °C with stirring to dissolve the solids.

-

Introduce propyne gas into the reactor, maintaining a pressure of 1.0-3.0 MPa, and continue stirring for approximately 3 hours.

-

After the reaction, release the pressure and transfer the mixture.

-

Add an equimolar amount of 2,6-di-tert-butyl-4-mercaptophenol to the reaction mixture.

-

Add a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to adjust the pH to ≤ 1.

-

Heat the mixture to 55-80 °C and maintain for 1-2 hours.

-

Cool the reaction mixture to 0-20 °C and stir for 4-6 hours to induce crystallization.

-

Isolate the crude this compound via solid-liquid separation.

-

Purify the crude product by recrystallization from 95% ethanol.

Table 3: Quantitative Data for this compound Synthesis via Propyne Addition

| Parameter | Value | Reference |

| Yield | 90% - 95% | [2] |

| Purity (HPLC) | >99.9% | [2] |

Alternative Synthesis via Acetone Condensation

An alternative synthesis route involves the acid-catalyzed condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone.[2] While generally considered to have a lower yield than the propyne-based method, it represents a viable alternative.

Logical Workflow for this compound Synthesis via Acetone Condensation:

References

Probucol's Paradoxical Dance with HDL: An In-depth Analysis of its Impact on Reverse Cholesterol Transport

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the complex and often paradoxical effects of probucol on High-Density Lipoprotein (HDL) and reverse cholesterol transport (RCT). Despite its historical withdrawal from Western markets due to its HDL-lowering properties, emerging research, particularly from Asian countries, has reignited interest in this compound's potential anti-atherosclerotic mechanisms, which appear to be independent of simply raising HDL cholesterol levels. This whitepaper synthesizes key findings on this compound's multifaceted interactions with the RCT pathway, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

This compound, a potent antioxidant, has long been a subject of scientific debate. While it effectively lowers Low-Density Lipoprotein (LDL) cholesterol, its concurrent and significant reduction of HDL cholesterol has been a major concern. However, a growing body of evidence suggests that the functionality of HDL particles may be more critical than their absolute concentration in preventing atherosclerosis. This guide meticulously explores how this compound influences the key players in RCT, including ATP-binding cassette transporter A1 (ABCA1), scavenger receptor class B type I (SR-BI), cholesteryl ester transfer protein (CETP), lecithin-cholesterol acyltransferase (LCAT), and paraoxonase-1 (PON1).

Quantitative Impact of this compound on Lipoproteins and RCT Proteins

The following tables summarize the quantitative effects of this compound on key lipid parameters and enzymes involved in reverse cholesterol transport, as documented in various clinical and preclinical studies.

Table 1: Effect of this compound on Plasma Lipoprotein Levels

| Parameter | Species/Population | Dosage | Duration | % Change | Citation |

| HDL-Cholesterol | Hypercholesterolemic Patients | Not specified | 3 years | -24% | [1] |

| Heterozygous FH Patients | Not specified | Not specified | -47% | [2][3] | |

| Hypercholesterolemic Patients | Not specified | 12 weeks | -36.6% | [4] | |

| Hypercholesterolemic Patients | Not specified | Not specified | ~30% | [5] | |

| Hypercholesterolemic Patients | Not specified | 2-6 months | -9% | [6] | |

| LDL-Cholesterol | Hypercholesterolemic Patients | Not specified | 3 years | -12% | [1] |

| Heterozygous FH Patients | Not specified | 12 weeks | -14% | [4] | |

| Hypercholesterolemic Patients | Not specified | Not specified | -10% to -20% | [5] | |

| Hypercholesterolemic Patients | Not specified | 2-6 months | -11% | [6] | |

| Total Cholesterol | Heterozygous FH Patients | Not specified | 12 weeks | -17% | [4] |

| Hypercholesterolemic Patients | Not specified | 2-6 months | -12% | [6] | |

| Apolipoprotein A-I | Heterozygous FH Patients | Not specified | 12 weeks | -34.7% | [4] |

| Apolipoprotein B | Heterozygous FH Patients | Not specified | 12 weeks | -7.6% | [4] |

Table 2: Effect of this compound on Reverse Cholesterol Transport-Related Enzyme Activities

| Enzyme/Protein | Species/Population | Dosage | Duration | Effect | % Change | Citation |

| CETP Activity | Hypercholesterolemic Patients | Not specified | Not specified | Increased | +50% | [7] |

| hCETP-CHO Cells | 5, 10, 50 µM | 24 hours | Increased mRNA | +37%, +62%, +121% | [8] | |

| LCAT Activity | Heterozygous FH Patients | Not specified | 12 weeks | Markedly Increased in LpAI | +350% (4.5-fold) | [4] |

| PON1 Activity | Hypercholesterolemic Rabbits | 500 mg/kg/d | 6 weeks | Significantly Increased | Not specified | [9] |

| Heterozygous FH Patients | Not specified | Not specified | Increased | Not specified | [2] | |

| ABCA1-mediated Efflux | J774 Macrophages | Not specified | 2 hours | Inhibited | -80% | |

| THP-1 Non-foam Cells | 10 µM | 2 hours | Inhibited | -31.5% | [10][11] | |

| THP-1 Foam Cells | 10 µM | 2 hours | Inhibited | -18.5% | [10][11] |

Core Mechanisms of Action: A Double-Edged Sword

This compound's influence on HDL metabolism is a complex interplay of inhibition and enhancement of different stages of the reverse cholesterol transport pathway.

Inhibition of Cholesterol Efflux via ABCA1

A primary and well-documented effect of this compound is the inhibition of ABCA1-mediated cholesterol efflux from peripheral cells, particularly macrophages.[12] This is a crucial first step in RCT, where excess cholesterol is offloaded to lipid-poor apolipoprotein A-I (apoA-I) to form nascent HDL particles. Studies have shown that this compound impairs the translocation of the ABCA1 transporter to the plasma membrane.[12] This action is thought to be a major contributor to the observed decrease in circulating HDL levels.

References

- 1. New Evidence of this compound on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on antioxidant properties of HDL in patients with heterozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on Antioxidant Properties of HDL in Patients with Heterozygous Familial Hypercholesterolemia [jstage.jst.go.jp]

- 4. This compound promotes reverse cholesterol transport in heterozygous familial hypercholesterolemia. Effects on apolipoprotein AI-containing lipoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Influence of this compound on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound increases cholesteryl ester transfer protein activity in hypercholesterolaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of this compound on cholesteryl ester transfer protein (CETP) mRNA in a Chinese hamster ovary cell line that had been stably transfected with a human CETP gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound up-regulates paraoxonase 1 expression in hepatocytes of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Probucol: A Technical Guide

Abstract

Probucol, a diphenolic compound historically developed as a lipid-lowering agent, possesses potent antioxidant and anti-inflammatory properties that are increasingly becoming a focus of scientific investigation.[1][2][3][4] Its multifaceted mechanism of action extends beyond lipid modulation to the direct inhibition of key inflammatory signaling cascades. This technical guide synthesizes preclinical findings on this compound's anti-inflammatory effects, detailing its impact on critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). We present quantitative data from various experimental models, provide detailed experimental protocols, and visualize the underlying molecular pathways and workflows to offer a comprehensive resource for researchers in inflammation and drug development.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through several interconnected pathways. The primary mechanisms identified are the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 antioxidant response pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] this compound has been shown to effectively target this pathway.[6][7][8][9] In inflammatory models, such as those induced by lipopolysaccharide (LPS), this compound inhibits the activation of NF-κB.[8][9] This prevents the subsequent transcription of target genes like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), thereby reducing the overall inflammatory response.[10][11][12] The diphenolic structure of this compound contributes to its ability to attenuate the activity of the IKK complex, a critical upstream kinase for NF-κB activation.[5][7]

Activation of the Nrf2/ARE Pathway

The Nrf2/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[11][13] this compound has been demonstrated to activate Nrf2, leading to its translocation into the nucleus.[11][14] Once in the nucleus, Nrf2 binds to the ARE and drives the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[11][12] This enhanced antioxidant defense helps to quench reactive oxygen species (ROS) that can perpetuate inflammatory cycles. The activation of this pathway contributes significantly to this compound's neuroprotective and anti-inflammatory effects observed in models of spinal cord injury.[11][12][13]

Quantitative Data on Anti-inflammatory Effects

This compound has been shown to significantly reduce the expression and secretion of key pro-inflammatory cytokines across various preclinical models.

| Model / Cell Type | Inflammatory Stimulus | This compound Treatment | Outcome Measure | Result | Reference |

| Rat Model of Type 2 Diabetes | High-fat diet | Not specified | Serum TNF-α & IL-6 | Significantly reduced concentrations | [10] |

| Rat Model of Spinal Cord Injury | Compression injury | Not specified | Spinal Cord Tissue TNF-α, IL-6, IL-1β | Significantly decreased levels | [11][12] |

| LPS-stimulated Astrocytes | Lipopolysaccharide (LPS) | Not specified | Protein Expression of TNF-α, IL-6, IL-1β | Significantly decreased expression | [11] |

| Human Brain Endothelial Cells | LPS (1 µg/mL) for 24h | Not specified | TNF-α levels | Significantly increased by LPS; effect of this compound implied | [7][15] |

| Mouse Model of Inflammation | Carrageenan | 3 mg/kg (p.o.) | Paw Tissue IL-1β, TNF-α | Attenuated cytokine levels | [8] |

| Mouse Model of Inflammation | Lipopolysaccharide (LPS) | 3 mg/kg (p.o.) | Paw/Peritoneum Cytokines | Reduced cytokine production | [8][9] |

Key Experimental Protocols

The following protocols represent common methodologies used to assess the anti-inflammatory properties of this compound in vitro and in vivo.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the steps to measure this compound's effect on cytokine production in cultured macrophages stimulated with LPS.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Seed cells in multi-well plates at a density of 1x10⁶ cells/mL and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 6 hours for mRNA analysis or 24 hours for protein analysis).

-

Endpoint Analysis:

-

Cytokine Measurement (Protein): Collect the cell culture supernatant. Analyze the concentration of cytokines (TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Gene Expression (mRNA): Lyse the cells and extract total RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression of Tnf-α and Il-6 genes, normalizing to a housekeeping gene (e.g., Actb).

-

NF-κB Activation (Western Blot): Prepare cell lysates and perform Western blotting to detect the phosphorylated levels of key NF-κB pathway proteins (e.g., p-IκBα, p-p65) to assess pathway activation.

-

In Vivo Carrageenan-Induced Paw Edema Model

This animal model is used to assess the acute anti-inflammatory effects of a compound.

-

Animal Acclimatization: Use male Swiss mice (20-25g). Acclimatize the animals for at least one week with free access to food and water.

-

Drug Administration: Administer this compound (e.g., 0.3, 1, 3 mg/kg) or vehicle control via oral gavage (p.o.) one hour before the inflammatory insult.[8]

-

Induction of Inflammation: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Compare the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Tukey's post-hoc test).[8]

-

Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of cytokine levels (ELISA) or histological examination to assess leukocyte infiltration.[8]

Conclusion and Future Directions

The evidence strongly supports this compound as a potent anti-inflammatory agent with well-defined mechanisms of action centered on the NF-κB and Nrf2 pathways. Its ability to downregulate pro-inflammatory cytokine production in multiple preclinical models highlights its therapeutic potential for a range of inflammatory conditions. Future research should focus on clinical trials to validate these preclinical findings in human diseases characterized by chronic inflammation. Furthermore, the development of this compound analogues could aim to optimize anti-inflammatory efficacy while minimizing any potential off-target effects.[14]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effect of this compound on Proliferation of Leukemia, Multiple Myeloma, Lymphoma, and Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]

- 6. This compound attenuates NF-κB/NLRP3 signalling and augments Nrf-2 mediated antioxidant defence in nerve injury induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound this compound When Released from Mesoporous Silica Particles [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound attenuates lipopolysaccharide-induced leukocyte recruitment and inflammatory hyperalgesia: effect on NF-кB activation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on hepatic tumor necrosis factor-alpha, interleukin-6 and adiponectin receptor-2 expression in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Activation of the Nrf2/ARE signaling pathway by this compound contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The therapeutic potential of this compound and this compound analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound this compound When Released from Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]

Probucol in Alzheimer's Disease Research: A Technical Guide to a Multi-Target Therapeutic Candidate

Executive Summary: Alzheimer's disease (AD) presents a complex pathology driven by amyloid-beta (Aβ) accumulation, neuroinflammation, and oxidative stress. Probucol, a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, is emerging as a significant multi-target candidate in AD research. Preclinical studies have demonstrated its ability to modulate Aβ metabolism, preserve blood-brain barrier integrity, and improve cognitive function in animal models. Mechanistically, this compound appears to influence the apolipoprotein E (ApoE) system and directly counteract oxidative damage. Clinical investigations are now underway to translate these promising preclinical findings into therapeutic benefits for patients with mild-to-moderate AD. This document provides a technical overview of the existing research, quantitative data, experimental methodologies, and key signaling pathways associated with this compound's application in Alzheimer's disease.

Introduction to this compound

This compound is a diphenolic compound historically used as a cholesterol-lowering drug.[1] Its structure confers potent antioxidant properties, allowing it to inhibit the oxidative modification of low-density lipoprotein (LDL).[2] Beyond its lipid-lowering capacity, research has unveiled pleiotropic effects, including significant anti-inflammatory actions and the ability to modulate key proteins involved in lipid transport, such as ATP-binding cassette transporter A1 (ABCA1).[1][3] These multifaceted properties have led to its investigation in various neurodegenerative conditions, with a strong focus on Alzheimer's disease, where oxidative stress, neuroinflammation, and dysregulated lipid metabolism are core pathological features.[1][4]

Core Mechanisms of Action in Alzheimer's Disease

This compound's potential therapeutic effects in AD are attributed to two primary mechanisms: its influence on lipid metabolism and Aβ transport, and its potent antioxidant and anti-inflammatory activities.

Modulation of Lipoprotein Metabolism and Amyloid-β Homeostasis

A growing body of evidence suggests that the peripheral metabolism of Aβ, particularly its association with lipoproteins, is causally related to AD development.[5] this compound has been shown to intervene in this process through several mechanisms:

-

Suppression of Lipoprotein-Aβ Secretion: In murine models, this compound profoundly attenuates the synthesis and secretion of lipoprotein-Aβ from lipogenic organs like the intestine.[6][7] This action reduces the systemic pool of Aβ that can potentially compromise the blood-brain barrier.[6]

-

Induction of Apolipoprotein E (ApoE): this compound treatment increases the production of ApoE in the hippocampus.[8] ApoE is a critical lipid transporter in the brain and plays a key role in chaperoning Aβ for clearance.[9] By increasing ApoE levels, this compound may facilitate the removal of Aβ from the brain parenchyma.[8][9]

-

Preservation of Blood-Brain Barrier (BBB) Integrity: Preclinical studies indicate that by reducing circulating lipoprotein-Aβ, this compound helps maintain the integrity of cerebral capillaries, preventing the extravasation of the toxic Aβ moiety into the brain.[6][10]

Antioxidant and Anti-inflammatory Effects

Oxidative stress and chronic neuroinflammation are hallmarks of the AD brain, contributing to neuronal damage and cognitive decline.[11] this compound's inherent chemical properties make it a robust antioxidant.

-

Reduction of Oxidative Stress: In cell and animal models, this compound has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation.[12][13] For instance, in mice exposed to Aβ(1-40), this compound treatment completely blunted the increase in hippocampal lipid peroxidation.[14]

-

Suppression of Neuroinflammation: By mitigating oxidative damage and preserving BBB function, this compound helps to suppress neurovascular inflammation and associated glial activation, which are key drivers of neurodegeneration.[6][8] In aged rats, this compound was found to substantially attenuate age-related increases in glial activation.[8]

Preclinical and Clinical Evidence: Quantitative Data

Research spanning from cell culture to animal models and human trials provides quantitative insights into this compound's efficacy.

Preclinical Data Summary

The following table summarizes key quantitative findings from preclinical studies investigating this compound in AD models.

| Study Focus | Animal/Cell Model | Treatment Regimen | Key Quantitative Findings | Reference(s) |

| Cognitive Function | Aβ(1-40)-injected Mice | 10 mg/kg/day, i.p. for 2 weeks | Prevented Aβ-induced impairment in object recognition tasks. | [14] |

| Synaptic Integrity | Aβ(1-40)-injected Mice | 10 mg/kg/day, i.p. for 2 weeks | Prevented Aβ-induced decrease in hippocampal synaptophysin levels. | [14] |

| Oxidative Stress | Aβ(1-40)-injected Mice | 10 mg/kg/day, i.p. for 2 weeks | Completely blunted Aβ-induced increases in hippocampal lipid peroxidation. | [14] |

| ApoE Production | Aged Rats (26-month-old) | Oral dose for 30 days | Induced the production of apoE and its receptor, LRP, in the hippocampus. | [8] |

| Synaptic Plasticity | Aged Rats (26-month-old) | Oral dose for 30 days | Induced production of the synaptic marker SNAP-25. | [8] |

| Aβ Biosynthesis | Wild-type Mice on High-Fat Diet | 1% (w/w) in chow for 1 month | Significantly attenuated high-fat diet-induced enterocytic perinuclear Aβ accumulation. | [7] |

| Cell Viability | SH-SY5Y cells (rotenone-induced toxicity) | N/A | Inhibited rotenone-induced decrease in cell viability, mitochondrial membrane potential loss, and ROS generation. | [12] |

Clinical Trial Landscape

The promising preclinical results have prompted clinical investigation. A key ongoing study is the This compound in Alzheimer's Study (PIA-Study) , a Phase II, double-blind, placebo-controlled trial.[5]

| Trial Name | Phase | Participants | Intervention | Primary Outcome | Status | Reference(s) | | --- | --- | --- | --- | --- | --- | | PIA-Study | II | 314 individuals with mild-to-moderate AD | this compound (Lorelco™) vs. Placebo for 104 weeks | Change in cognitive performance (ADAS-Cog score) | Recruiting |[5][15] | | Pilot Study | Pilot | 12 individuals with mild to moderate AD | 500 mg b.i.d. for 6 months | Stabilisation of cognitive function | Completed |[10][16] | | Hyperlipidemia Study | RCT | 108 hyperlipidemic patients | 1000 mg/day for 12 weeks | Significantly increased plasma Aβ42 levels (β = 6.827, P = 0.030) | Completed |[17][18] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this compound and AD literature.

In Vivo Aβ-Infusion Mouse Model

This protocol is based on studies investigating the neuroprotective effects of this compound against Aβ-induced toxicity.[11][14]

-

Animal Model: Male mice are used.

-

Aβ Preparation: Amyloid-β (1-40) peptide is aggregated by incubation in saline at 37°C for 4 days.

-

Stereotaxic Surgery: Mice are anesthetized, and a single intracerebroventricular (i.c.v.) injection of aggregated Aβ(1-40) (e.g., 400 pmol/site) is administered into the lateral ventricle. Control animals receive a vehicle injection.

-

This compound Administration: Following surgery, mice are treated with this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle once daily for a specified period (e.g., 14 days).

-

Behavioral Testing: Cognitive function is assessed using tasks like the object recognition test to evaluate learning and memory.

-

Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissue (specifically the hippocampus) is collected. Tissue is homogenized and used for analyses such as:

-

ELISA: To quantify levels of synaptic proteins like synaptophysin.

-

Lipid Peroxidation Assay: To measure levels of thiobarbituric acid reactive substances (TBARS) as an indicator of oxidative stress.

-

Enzyme Activity Assays: To measure the activity of enzymes like acetylcholinesterase.

-

PIA-Study Clinical Trial Protocol

This protocol outlines the design of the ongoing Phase II clinical trial.[5][15]

-

Study Design: A single-site, randomised, placebo-controlled, double-blind clinical trial.

-

Participants: 314 participants with mild-to-moderate AD, confirmed by a positive amyloid PET scan.

-

Randomization: Participants are randomised on a 1:1 basis to receive either this compound or a matching placebo.

-

Intervention: The trial duration is 104 weeks. It includes a 2-week placebo run-in period for all participants, followed by 102 weeks of treatment with either this compound or placebo.

-

Primary Endpoint: The primary outcome is the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) score from baseline to 104 weeks.

-

Secondary Endpoints:

-

Change in brain structure (volumetric MRI).

-

Change in cerebral amyloid burden (Amyloid PET scans).

-

Quality of life assessments.

-

Safety and tolerability of the treatment.

-

-

Statistical Analysis: The primary analysis will utilize linear mixed-effects models to compare the change in ADAS-Cog scores between the treatment and placebo groups.

Visualizing this compound's Mechanisms of Action

The following diagrams, generated using DOT language, illustrate the key pathways and workflows related to this compound's role in AD research.

Caption: this compound's dual mechanism in peripheral and central systems.

Caption: Workflow for a typical preclinical study of this compound in an AD model.

Caption: Logical relationship of this compound's synergistic neuroprotective effects.

Future Directions and Conclusion

This compound stands out as a promising candidate for AD therapy due to its multi-target engagement of key pathological pathways. Its ability to modulate peripheral Aβ metabolism represents a novel therapeutic angle, shifting focus to systemic contributions to brain amyloidosis.[5] The outcomes of the ongoing PIA-Study are highly anticipated and will be crucial in determining if the robust preclinical efficacy translates into a meaningful clinical benefit for patients.[5][16]

Future research should continue to elucidate the precise molecular interactions of this compound within the CNS, particularly its effects on different brain cell types and its long-term impact on synaptic health and neurogenesis. The synergistic combination of lipid modulation, anti-inflammatory action, and potent antioxidant effects makes this compound a compelling and logically sound candidate for further development in the fight against Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound mitigates high-fat diet-induced cognitive and social impairments by regulating brain redox and insulin resistance [frontiersin.org]

- 3. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. Efficacy of this compound on cognitive function in Alzheimer’s disease: study protocol for a double-blind, placebo-controlled, randomised phase II trial (PIA study) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. This compound suppresses enterocytic accumulation of amyloid-β induced by saturated fat and cholesterol feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The cholesterol-lowering drug this compound increases apolipoprotein E production in the hippocampus of aged rats: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The therapeutic potential of this compound and this compound analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective Effects of this compound against Rotenone-Induced Toxicity via Suppression of Reactive Oxygen Species Production in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. This compound, a lipid-lowering drug, prevents cognitive and hippocampal synaptic impairments induced by amyloid β peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of this compound on cognitive function in Alzheimer's disease: study protocol for a double-blind, placebo-controlled, randomised phase II trial (PIA study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of this compound on plasma amyloid-β transport in patients with hyperlipidemia: a 12-week randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of this compound on plasma amyloid-β transport in patients with hyperlipidemia: a 12-week randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Probucol's impact on macrophage foam cell formation

An In-depth Technical Guide: Probucol's Impact on Macrophage Foam Cell Formation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diphenolic compound with potent antioxidant properties, has been a subject of extensive research for its role in atherosclerosis, primarily through its influence on macrophage foam cell formation. This process, a hallmark of early atherogenesis, involves the unregulated uptake of modified lipoproteins by macrophages. This compound exerts a complex and multifaceted influence on this pathway. Its primary and most well-established mechanism is the potent inhibition of low-density lipoprotein (LDL) oxidation, thereby preventing the formation of atherogenic oxidized LDL (oxLDL) and its subsequent uptake by macrophage scavenger receptors.[1][2] However, its effects on cholesterol metabolism within the macrophage are more paradoxical. Evidence indicates that this compound can significantly inhibit ATP-binding cassette transporter A1 (ABCA1)-mediated cholesterol efflux by impairing the transporter's translocation to the plasma membrane.[3][4] This action would theoretically promote lipid accumulation. Yet, some studies suggest the existence of an alternative, ABCA1-independent efflux pathway in foam cells that is less affected by the drug.[5][6] This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways.

Core Mechanisms of Action

is not governed by a single mechanism but rather by a combination of potent, direct effects and more complex, indirect modulations of cellular lipid homeostasis.

Inhibition of LDL Oxidation

The most significant anti-atherogenic action of this compound is its ability to prevent the oxidative modification of LDL.[1] Native LDL is not readily taken up by macrophages to cause lipid accumulation. However, once oxidatively modified, oxLDL is recognized and internalized by macrophage scavenger receptors, leading to massive cholesterol accumulation and foam cell formation.[2][7] this compound, being a lipophilic antioxidant, integrates into lipoprotein particles and effectively quenches the free radical-mediated chain reactions that lead to oxidation.[1][8] This prevents the formation of oxLDL, thus reducing a primary substrate for foam cell development. Studies have shown that LDL isolated from patients treated with this compound is highly resistant to oxidative modification.[1]

Modulation of Macrophage Cholesterol Efflux

This compound's effect on cholesterol efflux, the process by which macrophages expel excess cholesterol to acceptors like apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), is complex and appears contradictory.

-

Inhibition of ABCA1-Mediated Efflux: Multiple studies have conclusively shown that this compound inhibits cholesterol efflux mediated by the ABCA1 transporter.[3][4] This transporter is crucial for the efflux of cholesterol to lipid-poor apoA-I. The mechanism of inhibition is not a direct blockade of the transporter's function but rather an impairment of its translocation from intracellular compartments to the plasma membrane.[3][4] This reduces the amount of functional ABCA1 at the cell surface available to mediate lipid removal.

-

ABCA1-Independent Efflux in Foam Cells: Interestingly, the inhibitory effect of this compound on cholesterol efflux is less pronounced in fully formed foam cells compared to non-foam cells.[5][6] This has led to the hypothesis of an ABCA1-independent efflux mechanism that becomes more prominent in lipid-laden macrophages and is not targeted by this compound.[5][9] In the presence of this compound, foam cells can still release small, nascent HDL-like particles, suggesting an alternative pathway for cholesterol removal.[6]

-

Effect on ABCG1 and SR-BI: Studies indicate that this compound does not significantly affect the activity or expression of ABCG1, a transporter responsible for cholesterol efflux to mature HDL particles.[5] Similarly, it does not interfere with scavenger receptor class B type I (SR-BI)-mediated efflux.[3][4]

Other Effects on Cholesterol Metabolism

This compound also influences other aspects of macrophage cholesterol handling. It has been shown to activate acyl-coenzyme A:cholesterol acyltransferase (ACAT) in mouse macrophages.[10] ACAT is the enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. Enhanced ACAT activity could reduce the pool of free cholesterol available for efflux.[10] Furthermore, some early evidence suggested that this compound might interfere with the binding of modified LDL to scavenger receptors on the cell surface, thereby directly reducing lipid influx.[11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters related to macrophage foam cell formation as reported in the literature.

Table 1: Effect of this compound on Cholesterol Efflux

| Cell Type | Efflux Acceptor | This compound Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| J774 Macrophages | apoA-I | Not specified | Up to 80% inhibition of cAMP-stimulated efflux | [3][4] |

| THP-1 Non-Foam Cells | apoA-I | 1 µM | 30% inhibition | [5] |

| THP-1 Foam Cells | apoA-I | Not specified | 18.5 ± 0.2% inhibition | [5][6] |

| THP-1 Non-Foam Cells | apoA-I | Not specified | 31.5 ± 0.1% inhibition | [5][6] |

| BHK cells (hABCA1) | apoA-I | Not specified | 93 ± 0.01% inhibition | [5] |

| Mouse Peritoneal Macrophages | HDL | Not specified | Significant inhibition |[10] |

Table 2: Effect of this compound on Other Cellular Processes | Process | Cell/System Type | Observed Effect | Citation | | :--- | :--- | :--- | | HDL Binding | Mouse Peritoneal Macrophages | 30% inhibition |[10] | | ACAT Activity | Mouse Peritoneal Macrophages | Significant activation |[10] | | Intracellular Cholesteryl Ester Accumulation | UE-12 Macrophages (from acetyl-LDL) | Marked decrease |[11] | | Neointimal Macrophage Accumulation | Cholesterol-fed Rabbit (in vivo) | 68% inhibition |[12] | | LDL Degradation in Fatty Streaks | WHHL Rabbit (in vivo) | Reduced to approx. 50% of control |[13] |

Experimental Protocols

Macrophage Culture and Foam Cell Induction

This protocol outlines the generation of lipid-laden macrophages for in vitro studies.

-

Cell Culture: Macrophage cell lines (e.g., murine J774 or RAW264.7, human THP-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.[14] For THP-1 monocytes, differentiation into macrophages is induced by incubation with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Lipoprotein Modification: Native human LDL is modified to induce macrophage uptake. This is typically achieved either by oxidation (incubation with Cu²⁺) to generate oxLDL or by acetylation (incubation with acetic anhydride) to generate acetylated LDL (acLDL).[11][15]

-

Foam Cell Induction: Differentiated macrophages are incubated with modified lipoproteins (e.g., 50 µg/mL oxLDL or acLDL) in culture medium for 24 to 48 hours.[15] This incubation period allows for the uptake and accumulation of lipids, resulting in the characteristic "foamy" appearance.[15]

-

This compound Treatment: For experimental arms, this compound (typically dissolved in ethanol or DMSO) is added to the culture medium at desired concentrations (e.g., 1-10 µM) either as a pre-treatment or concurrently with the modified lipoproteins.[1][11]

Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from macrophages to extracellular acceptors.

-

Cell Labeling: Macrophages (either resting or foam cells) are plated in multi-well plates. They are labeled by incubating them with a medium containing [³H]-cholesterol (e.g., 2 µCi/mL) for 24-48 hours.[5][14] This allows the radioactive tracer to equilibrate with the cellular cholesterol pools.

-

Equilibration: After labeling, cells are washed and incubated in a serum-free medium for a period (e.g., 18 hours) to allow for equilibration of the cholesterol pools. During this phase, agents to upregulate ABCA1 (like cAMP) may be added.[5]

-

Efflux Initiation: The equilibration medium is replaced with a fresh serum-free medium containing the cholesterol acceptor of interest. Acceptors can include lipid-free apoA-I (10 µg/mL) to measure ABCA1-dependent efflux or mature HDL (50 µg/mL) to measure efflux via multiple pathways including ABCG1 and SR-BI.[5][14]

-

Incubation and Measurement: Cells are incubated with the acceptors for a defined period (e.g., 4 hours).[5][14] Afterwards, the medium is collected, and the cells are lysed.

-

Quantification: The radioactivity in both the collected medium and the cell lysate is measured using liquid scintillation counting.

-

Calculation: Percent cholesterol efflux is calculated as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) * 100%.[5]

Lipid Accumulation Assessment (Oil Red O Staining)

Oil Red O is a fat-soluble dye used to visualize neutral lipids (triglycerides and cholesteryl esters) within cells.[15]

-

Cell Preparation: Macrophages are cultured and treated on glass coverslips in multi-well plates.

-

Fixation: After treatment, the culture medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Cells are then fixed, typically with 10% formalin or 4% paraformaldehyde in PBS for 10-20 minutes.[15][16]

-

Staining:

-

Differentiation & Counterstaining:

-

Visualization: The coverslips are mounted on microscope slides. The intracellular lipid droplets are visualized under a light microscope as bright red-orange structures, while the nuclei appear blue.[17] Quantification can be performed by image analysis software or by eluting the dye from the cells and measuring its absorbance.

Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures discussed.

Caption: this compound's primary antioxidant role in preventing foam cell formation.

Caption: this compound inhibits ABCA1 translocation, reducing cholesterol efflux.

Caption: Experimental workflow for inducing and assessing foam cell formation.

Conclusion

This compound's effect on macrophage foam cell formation is a classic example of complex pharmacology, where the drug's net effect is an integration of multiple, sometimes opposing, actions. Its powerful antioxidant capacity is undisputed and represents a primary mechanism for reducing foam cell formation by limiting the generation of pro-atherogenic oxLDL.[1][2] This effect appears to be dominant in vivo, leading to the regression of xanthomas and a reduction in atherosclerotic lesion progression.[2][13]

However, the significant inhibition of the crucial ABCA1-mediated cholesterol efflux pathway highlights a paradoxical aspect of its mechanism.[3][4] While this could be seen as a pro-atherogenic liability, the observation that this inhibition is less effective in established foam cells and the potential for ABCA1-independent efflux pathways may provide a cellular escape mechanism.[5][6] For researchers and drug developers, this compound serves as a valuable tool to dissect the intricate pathways of lipid metabolism. It underscores that targeting a single aspect of atherosclerosis can have unintended consequences on other pathways and that the overall therapeutic benefit is determined by the balance of these effects within the complex biological environment of the developing atherosclerotic plaque.

References

- 1. JCI - this compound inhibits oxidative modification of low density lipoprotein. [jci.org]

- 2. In vivo inhibition of foam cell development by this compound in Watanabe rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of antioxidant this compound on cell-mediated LDL oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Effects of this compound on cholesterol metabolism in mouse peritoneal macrophages: inhibition of HDL-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound prevents lipid storage in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits neointimal thickening and macrophage accumulation after balloon injury in the cholesterol-fed rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]

Probucol's Impact on Endothelial Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular effects of Probucol on endothelial cells, with a specific focus on its influence on gene expression. This compound, a lipophilic antioxidant, has demonstrated significant anti-atherosclerotic properties beyond its lipid-lowering effects. A substantial body of evidence points to its ability to modulate the expression of key genes involved in inflammation, cell adhesion, and cellular stress within the vascular endothelium, a critical interface in cardiovascular health. This document summarizes the quantitative data from key studies, outlines detailed experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Modulation of Gene Expression in Endothelial Cells by this compound

This compound exerts a significant regulatory effect on a variety of genes in endothelial cells, particularly those induced by pro-inflammatory and oxidative stimuli. Its action is crucial in mitigating the endothelial dysfunction that precedes atherosclerotic plaque formation.

Adhesion Molecules

This compound has been shown to downregulate the expression of several critical adhesion molecules on the surface of endothelial cells, thereby inhibiting the recruitment and attachment of monocytes, a key event in the development of atherosclerosis.[1][2]

In studies using Human Umbilical Vein Endothelial Cells (HUVECs), this compound demonstrated a dose-dependent inhibition of E-selectin expression at both the mRNA and protein levels when the cells were stimulated with lipopolysaccharide (LPS).[1][2] Similarly, when stimulated with oxidized low-density lipoprotein (Ox-LDL), this compound inhibited the expression of ICAM-1 and P-selectin.[3][4][5] In vivo studies using Watanabe heritable hyperlipidemic (WHHL) rabbits also confirmed that this compound treatment reduced the basal expression of VCAM-1 and prevented its upregulation.[6]

| Gene | Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| E-selectin | HUVECs | LPS | 0 - 5 µmol/L | Significant dose-dependent downregulation of mRNA and protein expression. | [1],[2] |

| ICAM-1 | HUVECs | LPS | 0 - 5 µmol/L | No significant effect on expression. | [1],[2] |

| ICAM-1 | HUVECs | Ox-LDL | 10 - 80 µmol/L | Inhibition of expression (up to 75%). | [3],[5] |

| P-selectin | HUVECs | Ox-LDL | 10 - 80 µmol/L | Inhibition of expression (up to 72%). | [3],[5] |

| P-selectin | Pig Aortic ECs | Ox-LDL | 25 - 75 µmol/L | Significant inhibition of expression. | [4],[7] |

| VCAM-1 | WHHL Rabbit Aorta | Hyperlipidemia | 1% in diet | Reduced basal expression and prevented upregulation. | [6] |

Endoplasmic Reticulum (ER) Stress-Related Genes

In the context of cellular stress, such as hypoxia/reoxygenation (H/R), this compound has been found to protect endothelial cells by attenuating the Endoplasmic Reticulum (ER) stress response. This is achieved by downregulating the expression of key ER stress marker genes.

A study on HUVECs subjected to H/R injury demonstrated that treatment with this compound led to a significant decrease in the protein expression of GRP78, X-box-binding protein 1 (XBP-1), and C/EBP-homologous protein (CHOP).[8][9]

| Gene | Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| GRP78 | HUVECs | Hypoxia/Reoxygenation | 3 - 27 µM | Significant downregulation of protein expression. | [8],[9] |

| XBP-1 | HUVECs | Hypoxia/Reoxygenation | 3 - 27 µM | Significant downregulation of protein expression. | [8],[9] |

| CHOP | HUVECs | Hypoxia/Reoxygenation | 3 - 27 µM | Significant downregulation of protein expression. | [8],[9] |

Other Key Genes

This compound's influence extends to other genes integral to vascular health and disease. It has been shown to inhibit the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix and plaque instability, by upregulating microRNA-497 (miR-497).[10][11] Furthermore, it can upregulate the expression of ATP-binding cassette transporter A1 (ABCA1) and Scavenger Receptor Class B Type I (SR-BI), which are involved in reverse cholesterol transport.[12][13]

| Gene/Molecule | Cell Type / Model | Stimulus / Condition | Effect of this compound | Reference |

| MMP-9 | HUVECs / apoE KO Mice | TNFα / High-fat diet | Downregulation of expression. | [10],[11] |

| miR-497 | HUVECs / apoE KO Mice | TNFα / High-fat diet | Upregulation of expression. | [10],[11] |

| ABCA1 | Rabbit Hepatocytes / Macrophages | High-fat diet | Upregulation of gene and protein expression. | [12] |

| SR-BI | Rabbit Hepatocytes / Macrophages | High-fat diet | Upregulation of gene and protein expression. | [12] |

| M-CSF | WHHL Rabbit Aorta | Hyperlipidemia | Significantly lowered expression. | [6] |

| MCP-1 | WHHL Rabbit Aorta | Hyperlipidemia | No significant effect on expression. | [6] |

Signaling Pathways Modulated by this compound

This compound's effects on gene expression are mediated through its influence on several key intracellular signaling pathways, primarily revolving around its potent antioxidant and anti-inflammatory properties.

Inhibition of Reactive Oxygen Species (ROS) Generation

A primary mechanism of this compound is the direct scavenging of reactive oxygen species (ROS) and inhibition of their formation.[14][15] Oxidative stress, driven by stimuli like Ox-LDL or H/R, activates multiple downstream pathways that lead to the expression of pro-inflammatory and pro-apoptotic genes. By reducing ROS levels, this compound prevents the activation of these cascades.[14]

Caption: this compound inhibits the generation of ROS, preventing the activation of downstream inflammatory pathways.

Modulation of NF-κB and MAPK/ERK Signaling

The transcription factor NF-κB is a central regulator of inflammation and is activated by oxidative stress. By inhibiting ROS, this compound can prevent the activation of NF-κB, thereby suppressing the transcription of its target genes, including adhesion molecules like VCAM-1 and E-selectin.[16]

Furthermore, studies have shown that this compound can inhibit the MAPK/ERK signaling pathway. This inhibition is linked to the upregulation of miR-497, which targets a component of this pathway. The downregulation of MAPK/ERK signaling, in turn, leads to decreased expression of MMP-9.[11]

Caption: this compound inhibits NF-κB and MAPK/ERK pathways to reduce inflammatory gene expression.

Experimental Protocols

This section provides a standardized overview of common methodologies used to investigate the effects of this compound on endothelial cells.

General Experimental Workflow

The typical workflow for in vitro studies involves culturing endothelial cells, treating them with a pro-inflammatory stimulus in the presence or absence of this compound, and subsequently analyzing changes in gene and protein expression.

Caption: A generalized workflow for studying this compound's effects on endothelial cells in vitro.

HUVEC Culture and Treatment

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (ECM) supplemented with 5% Fetal Bovine Serum (FBS) and 1% endothelial cell growth supplement (ECGS). Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. Experiments are typically conducted using cells from passages 2 to 6.[17]

-